molecular formula C8H6F3NO2 B1248498 Methyl 4-(trifluoromethyl)picolinate CAS No. 455941-78-3

Methyl 4-(trifluoromethyl)picolinate

Cat. No.: B1248498
CAS No.: 455941-78-3
M. Wt: 205.13 g/mol
InChI Key: DMCIYNOPRUVFHE-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)picolinate, also known as methyl 4-(trifluoromethyl)-2-pyridinecarboxylate, is a chemical compound with the molecular formula C8H6F3NO2. It is a derivative of picolinic acid, where the carboxyl group is esterified with methanol and a trifluoromethyl group is attached to the pyridine ring. This compound is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(trifluoromethyl)picolinate can be synthesized through several methods. One common approach involves the esterification of 4-(trifluoromethyl)picolinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(trifluoromethyl)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 4-(trifluoromethyl)picolinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the ester functionality, providing a balance of reactivity and stability that is valuable in various chemical processes .

Properties

IUPAC Name

methyl 4-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCIYNOPRUVFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450878
Record name Methyl 4-(trifluoromethyl)picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455941-78-3
Record name Methyl 4-(trifluoromethyl)picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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